molecular formula C17H18N4O3S2 B2546751 N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 691388-61-1

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2546751
CAS No.: 691388-61-1
M. Wt: 390.48
InChI Key: LFMGWBXFAOLNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide ( 691388-61-1) is a high-purity synthetic organic compound with a molecular formula of C17H18N4O3S2 and a molecular weight of 390.48 g/mol . This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant pharmacological activities. Benzothiazole derivatives are recognized for their diverse applications as intermediates in developing fungicides, anti-tuberculosis agents, antimalarials, anticonvulsants, and anti-inflammatory drugs, and they have also been investigated for treating diabetes and cancer . The structure incorporates a pyridine ring, a heterocycle that is a fundamental building block in approximately one-fifth of recently approved drugs, contributing to molecular properties such as bioavailability and binding affinity . This compound is supplied with a guaranteed purity of 95% or higher and is intended for research and development use exclusively . It is not for diagnostic or therapeutic use in humans or animals. Researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds, particularly those focused on benzothiazole and pyridine motifs, will find this material valuable. Structural analogs based on the N-(thiazol-2-yl) scaffold have recently been identified as potent and selective negative allosteric modators for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), representing a novel class of pharmacological tools for neuroscience research . Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-2-3-9-19-26(23,24)13-6-7-14-15(10-13)25-17(20-14)21-16(22)12-5-4-8-18-11-12/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMGWBXFAOLNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Butylsulfamoyl Group: The butylsulfamoyl group is introduced via sulfonation, followed by alkylation with butylamine.

    Coupling with Pyridine-3-carboxylic Acid: The final step involves coupling the benzothiazole derivative with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Substituent at Benzothiazole-6 Substituent at Benzothiazole-2 Key Functional Groups
Target Compound Butylsulfamoyl Pyridine-3-carboxamide Sulfonamide, Carboxamide
Example 1 () (1,3-Benzothiazol-2-yl)amino 1,3-Thiazole-4-carboxylic acid Amino, Thiazole, Carboxylic acid
Example 24 () Adamantylmethyl-pyrazole Pyrido-pyridazine Adamantane, Pyrazole
Enamine Ltd Compound () (1,3-Benzothiazol-6-yl)amino Pyridine-3-carboxamide Amino, Carboxamide, Fluoroalkyl

Key Observations :

  • The butylsulfamoyl group in the target compound may enhance solubility compared to adamantane or thiazole-carboxylic acid moieties due to its polar sulfonamide and flexible alkyl chain .

Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparison

Property Target Compound Example 1 () Enamine Ltd Compound ()
Molecular Weight ~400-450 g/mol ~450-500 g/mol ~500-550 g/mol
Solubility Moderate (sulfonamide) Low (carboxylic acid at pH 7.4) Moderate-High (fluoroalkyl)
Metabolic Stability Likely high (alkyl chain) Variable (acidic group) High (hydroxy/fluoro groups)

Discussion :

  • The sulfonamide group may improve membrane permeability compared to carboxylic acids (e.g., Example 1) but could reduce bioavailability if highly polar .
  • The Enamine Ltd compound’s fluoroalkyl and hydroxy groups suggest optimized metabolic stability, a feature the target compound may share due to its butyl chain .

Crystallographic and Computational Insights

Structural determination of such compounds often employs SHELXL (for refinement) and SIR97 (for direct-method solutions), as noted in crystallography literature . The butylsulfamoyl group’s conformational flexibility may pose challenges in X-ray crystallography, necessitating advanced refinement tools.

Biological Activity

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H18N4O3S2
  • Molecular Weight : 390.48 g/mol
  • CAS Number : 865592-26-3
  • SMILES Notation : CCN(S(=O)(=O)c1ccc2c(c1)sc(n2)NC(=O)c1cccnc1)CC

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death .

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzothiazole derivatives, including those similar to this compound. For instance:

  • In Vitro Studies : Compounds bearing the benzothiazole moiety have shown significant anticancer activity against various cancer cell lines, including U937 and MCF-7. The mechanism involves apoptosis induction and selective targeting of cancerous cells while sparing normal cells .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
8jU93712.5Procaspase-3 activation
8kMCF-715.0Induction of apoptosis

Antiviral Properties

The compound's structural features suggest potential antiviral activity as well. Recent evaluations of benzothiazole derivatives have demonstrated efficacy against viruses such as H5N1 and SARS-CoV-2:

  • H5N1 Influenza Virus : Certain derivatives exhibited over 90% inhibition at low concentrations, indicating strong antiviral potential .

Table 2: Antiviral Activity Against H5N1

CompoundConcentration (µM)Inhibition (%)
8h0.593
8f0.2560

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of these compounds:

  • Benzothiazole Moiety : Essential for anticancer activity.
  • Electron-Withdrawing Groups : Such as trifluoromethyl groups enhance antiviral efficacy against SARS-CoV-2 .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

  • Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound effectively induced apoptosis in cancer cell lines through caspase activation .
  • Antiviral Efficacy : Another study reported that certain derivatives showed promising results against SARS-CoV-2 with IC50 values significantly lower than standard antiviral treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of benzothiazole derivatives often employs coupling reactions in dichloromethane (DCM) with BTC as a solvent system. Yield optimization (e.g., 60–65%) can be achieved via controlled stoichiometry, temperature modulation (e.g., reflux at 40–60°C), and purification by column chromatography using ethyl acetate/hexane gradients. Confirm structural integrity via 1H NMR^1 \text{H NMR} (e.g., pyridine protons at δ 8.5–9.0 ppm) and IR (amide C=O stretch at ~1650 cm1^{-1}) .

Q. How can crystallographic data for this compound be resolved and refined to confirm its 3D structure?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to process single-crystal X-ray diffraction data. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring proper handling of twinning or high-resolution data. Validate hydrogen bonding (e.g., sulfamoyl NH interactions) and torsional angles using WinGX for symmetry checks .

Q. What in vitro assays are suitable for preliminary antimicrobial screening of this compound?

  • Methodological Answer : Use the agar diffusion ("cup-plate") method with nutrient agar inoculated with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure inhibition zones (mm) after 48-hour incubation at 37°C. Compare MIC values via broth microdilution (range: 1–128 µg/mL) against ciprofloxacin (control) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s potential mechanism of action against kinase targets?

  • Methodological Answer : Perform docking (e.g., AutoDock Vina) using the compound’s 3D coordinates (from SIR97-refined data) against kinase active sites (e.g., BCR-ABL1). Prioritize residues involved in hydrogen bonding (e.g., pyridine-3-carboxamide with Asp381) and hydrophobic interactions (butylsulfamoyl with Leu248). Validate using MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How should researchers resolve contradictions in crystallographic data, such as disordered sulfamoyl groups?

  • Methodological Answer : Apply twin refinement in SHELXL for overlapping electron density. Use anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For severe disorder, split the moiety into two positions (occupancy ratio 0.7:0.3) and apply restraints (e.g., SIMU/DELU) to stabilize refinement .

Q. What strategies enhance the compound’s solubility without compromising bioactivity?

  • Methodological Answer : Introduce hydrophilic substituents (e.g., hydroxyl groups on the pyridine ring) via regioselective substitution. Assess solubility via shake-flask method (pH 1–7.4) and validate using HPLC-UV (λ = 254 nm). Maintain bioactivity by preserving the benzothiazole core, critical for target engagement .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s metabolic stability?

  • Methodological Answer : Synthesize analogs with fluorinated butylsulfamoyl chains (e.g., CF3_3-substituted) to reduce CYP450-mediated oxidation. Evaluate metabolic half-life in hepatic microsomes (human/rat) via LC-MS. Correlate logP values (HPLC-derived) with microsomal stability .

Critical Analysis of Evidence

  • Contradictions : Patents highlight benzothiazole derivatives as kinase inhibitors (e.g., asciminib targeting BCR-ABL1) , while antimicrobial studies suggest broader bioactivity. Researchers must clarify primary targets via enzyme-specific assays (e.g., kinase inhibition vs. membrane disruption).
  • Gaps : Limited data exist on in vivo pharmacokinetics. Future work should address bioavailability studies in rodent models using LC-MS/MS quantification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.